SARS-CoV-2 Mpro-IN-1
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Overview
Description
SARS-CoV-2 Mpro-IN-1 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound aim to block the protease’s activity, thereby preventing the virus from replicating and spreading .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 Mpro-IN-1 typically involves multiple steps, starting with the acylation of cyclohexane-1,3-dione with the corresponding acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to triketone by the action of acetone cyanohydrin in the presence of triethylamine in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are still under development, focusing on optimizing yield, purity, and cost-effectiveness. These methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: SARS-CoV-2 Mpro-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
SARS-CoV-2 Mpro-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protease inhibition and enzyme kinetics.
Biology: Helps in understanding the replication mechanism of SARS-CoV-2 and other coronaviruses.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting viral replication.
Industry: Used in the development of antiviral drugs and diagnostic tools .
Mechanism of Action
SARS-CoV-2 Mpro-IN-1 exerts its effects by binding to the active site of the main protease of SARS-CoV-2. This binding inhibits the protease’s activity, preventing it from cleaving the viral polyproteins necessary for replication. The compound forms a covalent bond with the catalytic cysteine residue in the protease’s active site, leading to irreversible inhibition .
Comparison with Similar Compounds
Nirmatrelvir: Another main protease inhibitor used in the antiviral drug Paxlovid.
PF-07321332: A compound under clinical trials for COVID-19 therapy.
N3 Peptidyl Michael Acceptor: A known inhibitor of the main protease .
Uniqueness: SARS-CoV-2 Mpro-IN-1 is unique due to its specific binding affinity and selectivity for the main protease of SARS-CoV-2. It has shown promising results in preclinical studies, with high inhibitory activity and low toxicity compared to other similar compounds .
Properties
Molecular Formula |
C15H11FN2O2S |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(4-fluoro-3-oxo-1,2-benzothiazol-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C15H11FN2O2S/c16-11-7-4-8-12-14(11)15(20)18(21-12)9-13(19)17-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19) |
InChI Key |
CVZJBSVIOIQXES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CC=C3S2)F |
Origin of Product |
United States |
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